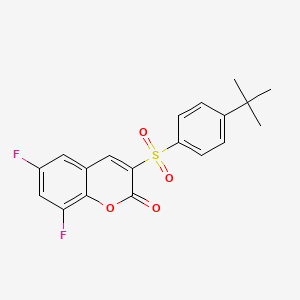
3-(4-Tert-butylphenyl)sulfonyl-6,8-difluorochromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(4-Tert-butylphenyl)sulfonyl-6,8-difluorochromen-2-one, commonly known as DBCO, is a chemical compound that belongs to the class of chromenes. It is widely used in scientific research for various applications due to its unique properties.
Scientific Research Applications
Environmental Degradation and Toxicology
Polyfluoroalkyl chemicals, including 3-(4-Tert-butylphenyl)sulfonyl-6,8-difluorochromen-2-one, are widely used in various industrial and commercial applications. These compounds can degrade into perfluoroalkyl carboxylic (PFCAs) and sulfonic acids (PFSAs), such as perfluorooctanoic acid (PFOA) and perfluorooctane sulfonic acid (PFOS), which are highly persistent and toxic. Studies have highlighted the importance of understanding the environmental fate, degradation pathways, and the toxicological impact of these compounds on human health and ecosystems (Liu & Mejia Avendaño, 2013).
Human Health Risks
The developmental toxicity of perfluoroalkyl acids, including derivatives of 3-(4-Tert-butylphenyl)sulfonyl-6,8-difluorochromen-2-one, has been a subject of concern. These compounds have been associated with various health risks, including reproductive and developmental toxicity in humans. Efforts to better understand these hazards are crucial for risk assessment and management of these chemicals (Lau, Butenhoff, & Rogers, 2004).
Immunotoxicity and Biological Effects
Immunotoxicity studies have explored the biological activity of perfluoroalkyl substances, revealing their potential to activate the alpha isotype of peroxisome proliferator-activated receptors (PPARs) and modulate various physiological processes, including lipid and glucose homeostasis, cell proliferation, differentiation, and inflammation. These findings suggest that the effects of these compounds, including derivatives of 3-(4-Tert-butylphenyl)sulfonyl-6,8-difluorochromen-2-one, may occur both dependently and independently of PPARα, indicating a complex mechanism of action and potential health risks (DeWitt et al., 2009).
Environmental Presence and Monitoring
The widespread presence and persistence of poly- and perfluoroalkyl substances in the environment, including derivatives of 3-(4-Tert-butylphenyl)sulfonyl-6,8-difluorochromen-2-one, have led to increased monitoring efforts. These substances have been detected in various environmental compartments, prompting research into their distribution, bioaccumulation, and potential ecological impacts. Understanding the environmental fate and effects of these compounds is essential for developing effective management and remediation strategies (Ahrens & Bundschuh, 2014).
Challenges and Future Directions
Addressing the human health risks and environmental impacts of perfluorinated compounds, including 3-(4-Tert-butylphenyl)sulfonyl-6,8-difluorochromen-2-one, presents significant challenges. Future research should focus on understanding the chronic toxicity, molecular mechanisms, and the effectiveness of various remediation technologies in removing these compounds from the environment. Collaborative efforts among stakeholders are necessary to generate the missing data and develop comprehensive risk assessment and management strategies for these persistent pollutants (Zeng et al., 2019).
properties
IUPAC Name |
3-(4-tert-butylphenyl)sulfonyl-6,8-difluorochromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F2O4S/c1-19(2,3)12-4-6-14(7-5-12)26(23,24)16-9-11-8-13(20)10-15(21)17(11)25-18(16)22/h4-10H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FITHGCSGUQCUMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)C2=CC3=CC(=CC(=C3OC2=O)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Tert-butylphenyl)sulfonyl-6,8-difluorochromen-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2851709.png)
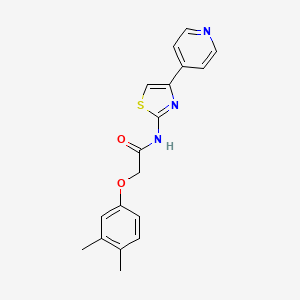
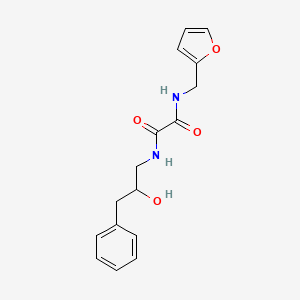
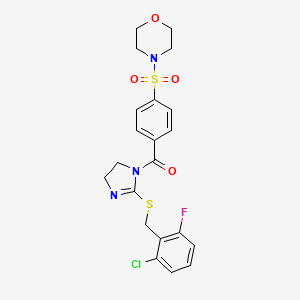
![1-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-3-methoxyphenyl]-N,N-dimethylmethanamine](/img/structure/B2851715.png)
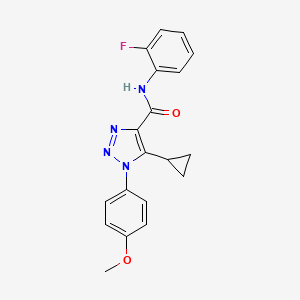
![8-Methoxy-3-[2-oxo-7-(2-oxopropoxy)chromen-4-yl]chromen-2-one](/img/structure/B2851718.png)
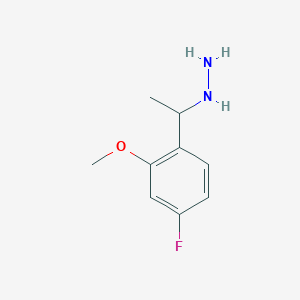
![1-(2-Ethoxy-6-azaspiro[3.4]octan-6-yl)prop-2-en-1-one](/img/structure/B2851725.png)
![[1-(2-Methoxyethyl)pyrazol-3-yl]hydrazine;dihydrochloride](/img/structure/B2851726.png)
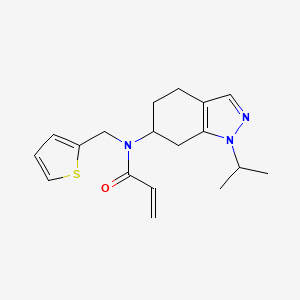
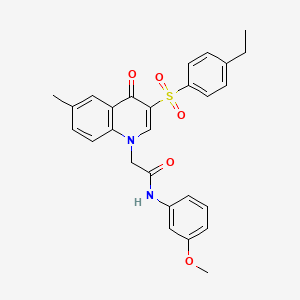
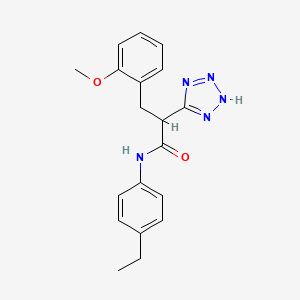
![4,4,8-Trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B2851732.png)